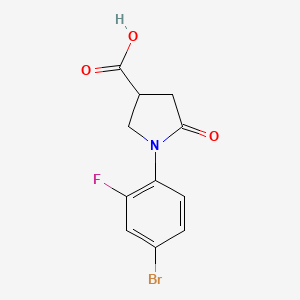
1-(4-Bromo-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H9BrFNO3 and its molecular weight is 302.099. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(4-Bromo-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data with related compounds.
Chemical Structure and Properties
The compound is characterized by a pyrrolidine ring, a carboxylic acid group, and halogenated aromatic substituents. Its molecular formula is C12H10BrFNO3 with a molecular weight of approximately 302.10 g/mol. The presence of bromine and fluorine atoms enhances its biological activity by influencing its interaction with various molecular targets.
Research indicates that this compound exhibits significant inhibitory activity against the BACE-1 enzyme, which plays a critical role in the pathogenesis of Alzheimer's disease. The compound demonstrates sub-micromolar activity against this target, suggesting its potential as a therapeutic agent for neurodegenerative disorders.
Enzyme Inhibition
The mechanism by which this compound inhibits BACE-1 involves binding to the active site of the enzyme, disrupting amyloid precursor protein processing. This action is crucial in reducing amyloid-beta peptide accumulation, a hallmark of Alzheimer's pathology .
Anticancer Activity
In vitro studies have assessed the anticancer properties of various derivatives of 5-oxopyrrolidine, including this compound. These studies utilized human lung adenocarcinoma (A549) cell lines to evaluate cytotoxic effects. The results indicated that compounds with specific structural modifications exhibited enhanced anticancer activity:
| Compound | A549 Cell Viability (%) | Structural Features |
|---|---|---|
| 1 | 78–86 | Basic structure |
| 6 | 64 | 4-Chlorophenyl substitution |
| 7 | 61 | 4-Bromophenyl substitution |
| 8 | <66 | 4-Dimethylamino phenyl substitution |
Notably, compounds with bromine or chlorine substitutions showed improved anticancer activity compared to their unsubstituted counterparts .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored against multidrug-resistant pathogens. Screening against strains such as Staphylococcus aureus demonstrated promising results, indicating its potential as an antimicrobial agent in treating resistant infections .
Case Studies and Research Findings
- Alzheimer's Disease : A study highlighted the compound's role in inhibiting BACE-1, suggesting it could be developed further as a therapeutic agent for Alzheimer's disease.
- Cancer Treatment : Another investigation evaluated the cytotoxic effects on A549 cells, revealing that certain structural modifications led to significant reductions in cell viability, indicating potential for development as an anticancer drug .
- Antimicrobial Properties : Research into the compound's antimicrobial activity showed effectiveness against resistant strains of bacteria, suggesting applications in infection control and treatment .
Propriétés
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrFNO3/c12-7-1-2-9(8(13)4-7)14-5-6(11(16)17)3-10(14)15/h1-2,4,6H,3,5H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCQMDMNCXKMOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=C(C=C(C=C2)Br)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














